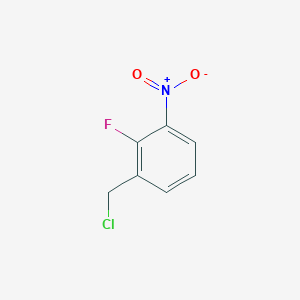

1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Description

BenchChem offers high-quality 1-(Chloromethyl)-2-fluoro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-fluoro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKUTYKGLMWRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652030 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-00-6 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene: A Key Intermediate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. These groups can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and electronic properties. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene has emerged as a pivotal building block, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties and synthesis to its applications and handling, grounded in established scientific principles.

Part 1: Nomenclature and Physicochemical Properties

Proper identification and understanding of a chemical's properties are fundamental to its effective use. This section details the nomenclature and key physical and chemical characteristics of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

IUPAC Name and CAS Number

-

IUPAC Name: 1-(Chloromethyl)-2-fluoro-3-nitrobenzene[1]

Chemical Structure

The structure of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is characterized by a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group in a 1, 2, and 3 arrangement, respectively.

Caption: General synthetic pathway for 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

Step-by-Step Synthesis Protocol

Step 1: Nitration of o-Fluorotoluene to 2-Fluoro-3-nitrotoluene

This step involves the electrophilic aromatic substitution of o-fluorotoluene using a mixture of nitric acid and sulfuric acid. The reaction yields a mixture of isomers, from which 2-fluoro-3-nitrotoluene must be separated.

-

Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add o-fluorotoluene.

-

Cool the vessel to below 20°C using a water bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid while maintaining the temperature between 20-35°C. [4] 4. After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by GC or TLC).

-

Carefully quench the reaction by pouring the mixture onto ice.

-

Separate the organic layer, wash with water and a mild base (e.g., sodium bicarbonate solution) until neutral, and then wash again with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolate the 2-fluoro-3-nitrotoluene isomer from other isomers (such as 2-fluoro-5-nitrotoluene) via fractional distillation under reduced pressure. [4] Step 2: Side-Chain Chlorination of 2-Fluoro-3-nitrotoluene

-

This transformation is a free-radical substitution reaction that selectively targets the benzylic hydrogens of the methyl group. This can be achieved using various chlorinating agents, often with a radical initiator.

-

Causality Behind Experimental Choices:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often preferred in laboratory settings over chlorine gas for better control and safety. Chlorine gas, initiated by UV light, is also a common industrial method. [5] * Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is typically required to start the chain reaction, especially when not using photochemical initiation.

-

Solvent: An inert solvent, such as carbon tetrachloride (historically) or dichlorobenzene, is used to facilitate the reaction and control the temperature.

-

Temperature: The reaction is typically conducted at elevated temperatures (reflux) to promote the formation of radicals.

-

-

Exemplary Protocol (Conceptual):

-

In a flask fitted with a reflux condenser and a nitrogen inlet, dissolve 2-fluoro-3-nitrotoluene and a catalytic amount of a radical initiator (e.g., AIBN) in a suitable inert solvent.

-

Add the chlorinating agent (e.g., N-Chlorosuccinimide) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any solid by-products (e.g., succinimide if using NCS).

-

Wash the filtrate with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or chromatography to yield pure 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

-

Part 3: Chemical Reactivity and Applications

The synthetic utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene stems from its distinct reactive sites, making it a versatile intermediate, particularly in the synthesis of pharmaceuticals.

Reactivity Profile

The molecule's reactivity is governed by three key features:

-

The Chloromethyl Group: This is a reactive benzylic halide, making the compound an excellent electrophile for alkylation reactions. It readily undergoes nucleophilic substitution (Sₙ2 type reactions) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 2-fluoro-3-nitrophenylmethyl moiety into larger molecules.

-

The Aromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. The fluorine atom can also participate in SₙAr reactions, although it is generally less reactive as a leaving group than in more activated systems.

-

The Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in many synthetic pathways, as it provides a route to anilines, which are precursors to a vast array of heterocyclic compounds and other functionalities.

Caption: Key reactive sites and transformations of the title compound.

Applications in Drug Development and Fine Chemicals

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a valuable intermediate for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). [6]Its trifunctional nature allows for sequential and regioselective modifications, building molecular complexity efficiently.

-

Pharmaceutical Intermediates: The compound is used in the construction of novel heterocyclic systems and as a scaffold in medicinal chemistry programs. The 2-fluoro-3-nitrophenyl motif is found in various compounds explored for therapeutic applications. The ability to first perform an alkylation at the chloromethyl group and then reduce the nitro group to an amine is a common and powerful synthetic strategy.

-

Coupling Reactions: As a benzyl chloride derivative, it can participate in various cross-coupling reactions, further extending its utility in building complex carbon-carbon and carbon-heteroatom bonds. [6]* Functional Material Synthesis: The unique electronic properties imparted by the fluoro and nitro groups make this and related compounds of interest in the development of novel functional materials. [6]

Part 4: Analytical Characterization

Confirmation of the identity and purity of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is typically achieved through a combination of spectroscopic and chromatographic techniques. While a publicly available, peer-reviewed full dataset for this specific compound is scarce, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two benzylic protons of the chloromethyl group (CH₂Cl), typically in the range of 4.5-5.0 ppm. The aromatic region would display complex multiplets for the three protons on the benzene ring, with chemical shifts and coupling patterns influenced by the fluorine, nitro, and chloromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The benzylic carbon (CH₂Cl) would appear around 40-45 ppm. The six aromatic carbons would have shifts determined by the electronic effects of the substituents, with the carbons attached to fluorine and the nitro group showing characteristic shifts and C-F coupling.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl (M-35) to form the stable benzylic carbocation.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

-

Chromatography (GC/HPLC): Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of the compound and for monitoring reaction progress during its synthesis.

Part 5: Safety and Handling

As a reactive chemical intermediate, 1-(Chloromethyl)-2-fluoro-3-nitrobenzene requires careful handling to minimize risks. The information provided here is a summary and should be supplemented by a thorough review of the material's Safety Data Sheet (SDS).

-

Hazard Classification: Based on related compounds, it is expected to be classified as harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a certified respirator.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

-

Alachem Co., Ltd. (n.d.). 1020718-00-6 | 2-Fluoro-3-nitrobenzyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]

- Google Patents. (2021). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- Google Patents. (2008). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1020718-00-6 | 4754-7-08 | MDL MFCD09955448 | 2-Fluoro-3-nitrobenzyl chloride | SynQuest Laboratories [synquestlabs.com]

- 4. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1020718-00-6 | 2-Fluoro-3-nitrobenzyl chloride - Aromsyn Co.,Ltd. [aromsyn.com]

A Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene: Properties, Synthesis, and Applications in Chemical R&D

Abstract: This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6), a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The molecule's unique architecture, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine substituent, makes it a highly versatile building block for complex organic synthesis. This document elucidates its physicochemical properties, characteristic spectroscopic signatures, chemical reactivity, proposed synthetic pathways, and key applications, offering field-proven insights for laboratory professionals.

Introduction and Structural Significance

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a substituted aromatic compound whose value lies in the distinct and complementary reactivity of its three functional groups. The chloromethyl group serves as a potent electrophilic site for introducing the fluoro-nitrobenzyl moiety into larger molecules. The nitro group strongly influences the electronic properties of the aromatic ring and can be chemically transformed into other crucial functionalities, such as an amine. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in drug development.[1][2]

The strategic placement of these groups makes this compound a valuable intermediate for synthesizing complex chemical entities. Its systematic IUPAC name is 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, and it is registered under CAS Number 1020718-00-6.[3]

Caption: 2D Structure of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

Physicochemical Properties

Comprehensive experimental data for this specific compound is not widely published. The properties listed below are compiled from chemical supplier data and predictive models based on its structure. Researchers should always consult a verified Certificate of Analysis for lot-specific data.

| Property | Value | Reference |

| CAS Number | 1020718-00-6 | [3] |

| IUPAC Name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |

| Molecular Formula | C₇H₅ClFNO₂ | [3] |

| Molecular Weight | 189.57 g/mol | [3] |

| Appearance | Expected to be a light yellow solid or oil | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Acetone) | |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [3] |

| SMILES | C1=CC(=C(C(=C1)F)[O-])CCl | |

| InChI Key | RYCSPDIZWBMOTJ-UHFFFAOYSA-N | [4] |

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted based on the compound's structure. Experimental verification is essential.

-

¹H NMR: The spectrum is expected to show two distinct regions. A singlet in the range of δ 4.6-4.9 ppm, corresponding to the two protons of the benzylic chloromethyl group (-CH₂Cl). The aromatic region (δ 7.5-8.5 ppm) should display complex multiplets for the three aromatic protons, with coupling patterns influenced by both fluorine and adjacent protons.

-

¹³C NMR: The spectrum should reveal seven unique carbon signals. The aliphatic carbon of the -CH₂Cl group is expected around δ 40-45 ppm. The six aromatic carbons will appear between δ 120-160 ppm, with their exact shifts influenced by the attached substituents. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 189, with a characteristic M+2 isotope peak at m/z 191 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl. Key fragmentation patterns would likely include the loss of a chlorine radical (M-35), the chloromethyl group (M-49), and the nitro group (M-46).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1475 cm⁻¹: Aromatic C=C stretching.

-

~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): N-O stretching of the nitro group.

-

~1250 cm⁻¹: C-F stretching.

-

~700-800 cm⁻¹: C-Cl stretching.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene stems from its three distinct functional handles. Understanding the causality behind their reactivity is key to leveraging this molecule effectively.

The Chloromethyl Group: A Handle for Nucleophilic Substitution

The chloromethyl group acts as a potent electrophile. Being a benzylic halide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the primary mechanism for attaching the fluoro-nitrobenzyl scaffold to other molecules.

Causality: The stability of the potential benzylic carbocation intermediate (even in a concerted SN2 transition state) lowers the activation energy for substitution compared to a simple alkyl halide. This makes it a reliable "handle" for synthetic chemists.

Caption: General workflow for SN2 reactions at the benzylic position.

The Nitroaromatic System: A Platform for Transformation

The nitro-substituted aromatic ring offers two primary avenues for modification: reduction of the nitro group and nucleophilic aromatic substitution (SNAr).

A. Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/AcOH).

Causality: This transformation is fundamental because it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating group. The resulting aniline is a key precursor for forming amides, sulfonamides, ureas, and for undergoing diazotization to introduce a wide array of other functionalities. This is a common strategy in the synthesis of pharmaceuticals.[1]

Caption: Workflow for nitro group reduction and subsequent functionalization.

B. Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, combined with the presence of a halogen (fluorine), activates the aromatic ring for SNAr. Fluorine is an excellent leaving group in SNAr reactions.

Causality: The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. While fluorine is highly electronegative, making the C-F bond strong, its ability to stabilize the transition state and its small size make it a better leaving group than chlorine in many SNAr contexts.[5]

Proposed Synthetic Route

Caption: Proposed synthesis via free-radical chlorination.

Experimental Protocol (Self-Validating System):

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-fluoro-3-nitrotoluene (1.0 eq).

-

Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄) or benzene. Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the appearance of the product spot. The reaction is self-validating; the formation of a single major, more polar product (due to the chlorine) indicates success.

-

Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

Applications in Drug Discovery and Agrochemicals

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is not an active pharmaceutical ingredient itself but a crucial intermediate. Its utility lies in its ability to introduce the 2-fluoro-3-aminobenzyl moiety (after reduction) or the 2-fluoro-3-nitrobenzyl moiety into a lead compound.

-

Scaffold Elaboration: In drug discovery, medicinal chemists use such building blocks to explore the chemical space around a hit compound. The chloromethyl group allows for covalent attachment to a core structure, for example, via an ether, thioether, or amine linkage.

-

Enhancing Pharmacokinetics: The incorporation of fluorine is a well-established strategy to improve a drug's metabolic stability and lipophilicity, which can lead to better oral bioavailability and a longer half-life.[1]

-

Bioisosteric Replacement: The fluoro-nitrobenzyl group can be used as a bioisostere for other chemical groups to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is not universally available, the hazards can be inferred from its structural components and data on similar compounds like 1-chloro-2-fluoro-3-nitrobenzene.[6][7]

-

Toxicity: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6][7] Nitroaromatic compounds can cause adverse effects on the blood, such as methemoglobinemia.[8]

-

Irritation: It is expected to be a skin and serious eye irritant.[6][7]

-

Lachrymator: Benzylic halides are often lachrymatory (tear-inducing).

Mandatory Handling Precautions:

-

Always handle this chemical inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, well-ventilated area away from incompatible materials.

-

Crucially, obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) before any handling or use.

Conclusion

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a high-value chemical intermediate offering a powerful combination of reactive sites for advanced organic synthesis. Its utility is defined by the electrophilic chloromethyl group, the versatile nitro group, and the modulating fluorine atom. For researchers and drug development professionals, a firm grasp of its reactivity, synthetic pathways, and handling requirements is essential to fully exploit its potential in creating novel and impactful chemical entities.

References

-

1-Chloro-3-fluoro-2-nitrobenzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

1-Chloro-2-fluoro-3-nitrobenzene Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

1-Fluoro-2-nitro-3-chlorobenzene Introduction. ChemBK. [Link]

-

1-Chloro-2-fluoro-3-nitrobenzene Introduction. ChemBK. [Link]

-

In the title molecule, C7H6ClNO2... National Center for Biotechnology Information (PMC). [Link]

-

1-(CHLOROMETHYL)-3-FLUORO-5-NITROBENZENE Suppliers. ChemicalRegister.com. [Link]

- Preparation of fluoronitrobenzene.

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Fluoro-2-nitrobenzene: Your Key Intermediate for Pharmaceutical Development. Medium. [Link]

-

ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs). [Link]

-

1-Chloromethyl-3-nitrobenzene. ResearchGate. [Link]

-

Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1020718-00-6|1-(Chloromethyl)-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 1-(CHLOROMETHYL)-3-FLUORO-5-NITROBENZENE Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.at [fishersci.at]

- 7. chemscene.com [chemscene.com]

- 8. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Key Intermediate

1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature—a reactive benzyl chloride, an electron-withdrawing nitro group, and a fluorine atom—makes it a versatile building block for the synthesis of complex molecular architectures. The benzyl chloride moiety serves as a potent electrophile for alkylation reactions, while the nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. However, the very features that make this compound a valuable synthetic intermediate also imbue it with significant chemical and biological reactivity, necessitating a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the safety, handling, and emergency procedures for 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, grounded in the principles of chemical risk assessment and laboratory best practices.

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group in 1-(chloromethyl)-2-fluoro-3-nitrobenzene. This molecule is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is governed by a complex interplay of electronic and steric effects imparted by the fluoro and nitro substituents on the aromatic ring. This document will delve into the synthesis of this key intermediate, the mechanistic dichotomy of its nucleophilic substitution reactions (SN1 vs. SN2), and its utility in oxidation reactions to afford the corresponding aldehyde and carboxylic acid. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to empower researchers in leveraging the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

1-(Chloromethyl)-2-fluoro-3-nitrobenzene, also known as 2-fluoro-3-nitrobenzyl chloride, is a substituted toluene derivative of significant interest in medicinal chemistry and materials science. The convergence of a reactive benzylic halide with the unique electronic properties of ortho-fluoro and meta-nitro substituents makes it a powerful synthon for introducing the 2-fluoro-3-nitrophenyl moiety into a target molecule. This particular substitution pattern is sought after in drug design to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.

This guide will dissect the chemical behavior of the chloromethyl group, providing a foundational understanding for its strategic application in complex synthetic pathways.

Synthesis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

The synthesis of 1-(chloromethyl)-2-fluoro-3-nitrobenzene is typically achieved through a two-step process starting from the commercially available 2-fluoro-3-nitrotoluene.

Step 1: Synthesis of (2-Fluoro-3-nitrophenyl)methanol

The precursor alcohol can be synthesized via reduction of a corresponding benzoic acid derivative. A reliable method involves the reduction of methyl 2-fluoro-3-nitrobenzoate with a hydride reducing agent.

Experimental Protocol: Synthesis of (2-Fluoro-3-nitrophenyl)methanol[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (2.5 eq) to the cooled solution, maintaining the temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to -78 °C and quench by the sequential slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate.

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield (2-fluoro-3-nitrophenyl)methanol as a crude oil, which can be used in the next step without further purification.

Step 2: Chlorination of (2-Fluoro-3-nitrophenyl)methanol

The benzylic alcohol is then converted to the target benzyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

-

Reagent Addition: To the crude (2-fluoro-3-nitrophenyl)methanol (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully quench the reaction by slowly adding the mixture to ice-water. Extract the product with dichloromethane or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(chloromethyl)-2-fluoro-3-nitrobenzene.

Reactivity of the Chloromethyl Group: A Mechanistic Perspective

The reactivity of the chloromethyl group in 1-(chloromethyl)-2-fluoro-3-nitrobenzene is primarily dictated by its susceptibility to nucleophilic attack. As a benzylic halide, it can undergo nucleophilic substitution through both SN1 and SN2 pathways. The preferred mechanism is a consequence of the electronic and steric environment created by the ortho-fluoro and meta-nitro substituents.

Electronic and Steric Effects of Substituents

-

Nitro Group (-NO₂): The nitro group at the meta position is a strong electron-withdrawing group, primarily through its negative resonance (-M) and inductive (-I) effects. This deactivates the benzene ring towards electrophilic aromatic substitution but has a profound impact on the benzylic position. By withdrawing electron density, it destabilizes the formation of a benzyl carbocation, thus disfavoring an SN1 mechanism.[1]

-

Fluoro Group (-F): The fluorine atom at the ortho position also exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it has a weak positive resonance effect (+M), the inductive effect is generally dominant for halogens. This further destabilizes a potential carbocation intermediate.

-

Steric Hindrance: The ortho-fluoro group can sterically hinder the backside attack of a nucleophile required for an SN2 reaction. However, the effect of a single fluorine atom is generally considered to be modest. Studies on ortho-substituted benzyl halides have shown that while steric hindrance can reduce reactivity compared to para-isomers, the effect is not always large.[2]

Sources

A Guide to the Synthetic Versatility and Research Applications of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Abstract

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a trifunctional aromatic compound poised to serve as a highly versatile scaffold in modern chemical research. Possessing three distinct and orthogonally reactive functional groups—a chloromethyl group, a fluorine atom, and a nitro group—this molecule offers a rich platform for the synthesis of complex molecular architectures. The strategic positioning of these groups imparts a unique reactivity profile, making it an invaluable building block for drug discovery, particularly in the development of targeted covalent inhibitors and novel heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential applications, complete with detailed experimental protocols and mechanistic insights for researchers in medicinal chemistry, materials science, and chemical biology.

Introduction: A Trifecta of Reactivity

In the landscape of synthetic chemistry, the value of a building block is often measured by its ability to participate in diverse and controllable chemical transformations. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene emerges as a reagent of significant interest due to the convergence of three key functional moieties on a single benzene ring:

-

The Chloromethyl Group: A benzylic halide, this group is an excellent electrophile, primed for nucleophilic substitution (S_N2) reactions. This functionality is a classic precursor for introducing linkers or forming covalent bonds with biological nucleophiles.[1]

-

The Activated Fluoro Group: Positioned ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (S_NAr).[2][3] This allows for the facile introduction of a wide range of substituents, including amines, thiols, and alcohols, which are foundational to the synthesis of many pharmaceutical agents.[4][5]

-

The Nitro Group: This versatile group serves a dual purpose. Firstly, its powerful electron-withdrawing nature is crucial for activating the ring for S_NAr.[3] Secondly, it can be readily reduced to an aniline derivative, which opens a gateway to a vast array of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.[6][7]

This guide will explore the synthetic potential unlocked by this unique combination of functional groups, providing researchers with the foundational knowledge to leverage this molecule in their own research endeavors.

Physicochemical Properties & Structural Data

A comprehensive understanding of a molecule's physical properties is essential for its effective use in the laboratory. The key characteristics of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | Inferred |

| Molecular Weight | 189.57 g/mol | [8] |

| IUPAC Name | 1-(chloromethyl)-2-fluoro-3-nitrobenzene | Inferred |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds[9] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

The Reactivity Profile: A Strategic Overview

The synthetic utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene stems from the differential reactivity of its three functional groups. This allows for a sequential and controlled approach to molecular construction.

Figure 1: Reactivity map of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene, highlighting the three primary reaction pathways available for synthetic modification.

Nucleophilic Substitution at the Benzylic Carbon (S_N2)

The chloromethyl group is a classic benzylic halide, making it highly susceptible to S_N2 attack by a wide range of soft nucleophiles such as thiols, amines, and carboxylates. This reaction is typically fast and proceeds under mild conditions.

Causality: The stability of the benzyl-like transition state facilitates the displacement of the chloride ion. This reactivity is fundamental for its use as an alkylating agent, particularly in the context of covalent inhibitors where it can react with cysteine or histidine residues in a protein's active site.[1]

Nucleophilic Aromatic Substitution at the C-F Bond (S_NAr)

The fluorine atom is the most common leaving group in S_NAr reactions due to the high polarization of the C-F bond.[10] Its departure is significantly accelerated by the presence of the ortho-nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[3]

Causality: The reaction proceeds via a two-step addition-elimination mechanism.[3] The rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized anionic intermediate. The strong electron-withdrawing capacity of the nitro group is essential for lowering the activation energy of this step. This makes the fluorine atom an excellent site for introducing diversity elements.

Reduction of the Nitro Group

The nitro group can be cleanly reduced to a primary amine using various standard methods, such as catalytic hydrogenation (H₂, Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[7]

Causality: This transformation converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating amino group. This dramatically alters the electronic properties of the aromatic ring and provides a new reactive handle for countless subsequent modifications, including amide synthesis, sulfonamide formation, and the construction of nitrogen-containing heterocycles.

Potential Research Applications

The unique reactivity profile of this molecule opens doors to several cutting-edge research areas.

Application in Drug Discovery

The structure of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is particularly well-suited for the synthesis of targeted therapeutics. The incorporation of fluorine into drug candidates can beneficially modulate properties like metabolic stability and binding affinity.[11][12][13]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic amine linked to a substituted aromatic ring. This molecule can serve as the aromatic component, where an amine-containing heterocycle is first introduced via S_NAr, followed by reduction of the nitro group and further functionalization.

-

Development of Covalent Probes and Inhibitors: The chloromethyl group acts as a moderately reactive electrophile, or "warhead." This functionality can be used to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action. The rest of the molecule serves as the "scaffold" that directs the warhead to the specific protein binding site.

-

Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a well-established trigger for prodrugs targeting hypoxic environments, which are characteristic of solid tumors.[14] Under low-oxygen conditions, cellular reductases can reduce the nitro group, leading to the release of a cytotoxic agent. This molecule could be elaborated into such a prodrug, where the chloromethyl group is the masked cytotoxic effector.

Application in Materials Science

-

Synthesis of Functional Polymers: The chloromethyl group can be used to initiate polymerizations or to graft the molecule onto existing polymer backbones, introducing fluorine and nitro functionalities for modifying material properties (e.g., thermal stability, refractive index).

-

Development of Chemosensors: The nitroaromatic core can be modified to create chromogenic or fluorogenic sensors. For example, a derivative could be designed where reaction with a specific analyte at one of the reactive sites induces a change in the electronic structure, leading to a measurable optical response.

Experimental Protocols & Methodologies

The following protocols are generalized procedures that serve as a starting point for exploration. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: S_NAr with an Amine Nucleophile

Figure 2: Standard workflow for a nucleophilic aromatic substitution (S_NAr) reaction.

Objective: To displace the fluorine atom with a primary or secondary amine.

Methodology:

-

To a solution of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., NMP, DMF, or DMSO) is added the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with water (2x) and brine (1x), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography (silica gel) to yield the desired product.

Rationale: A polar aprotic solvent is used to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate. The base is required to neutralize the HF generated during the reaction. Heating is necessary to overcome the activation energy of the substitution.

Protocol 2: S_N2 Reaction with a Thiol Nucleophile

Objective: To displace the chlorine atom of the chloromethyl group with a thiol.

Methodology:

-

To a solution of the thiol (1.0 eq) in a polar solvent like DMF or acetonitrile is added a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to generate the thiolate anion.

-

A solution of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (1.05 eq) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS (typically complete in 1-4 hours).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Rationale: The reaction proceeds via an S_N2 mechanism, which is favored by the use of a strong, soft nucleophile (the thiolate) and is typically rapid at room temperature. Pre-formation of the thiolate with a base ensures a sufficient concentration of the active nucleophile.

Protocol 3: Reduction of the Nitro Group

Figure 3: A representative workflow for the reduction of a nitroaromatic compound to its corresponding aniline using iron in ammonium chloride.

Objective: To convert the nitro group to a primary amine.

Methodology:

-

A mixture of the nitroaromatic compound (1.0 eq), iron powder (5.0 eq), and a saturated aqueous solution of ammonium chloride (NH₄Cl) is prepared in a solvent such as ethanol or methanol.

-

The suspension is heated to reflux (70-80 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

-

Once the starting material is consumed (typically 1-3 hours), the hot mixture is filtered through a pad of Celite to remove the iron salts, washing with methanol or ethanol.

-

The filtrate is concentrated under reduced pressure to remove the organic solvent.

-

The remaining aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate or dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the aniline derivative, which can be purified further if necessary.

Rationale: This method, a variation of the Béchamp reduction, is a classic and reliable way to reduce nitro groups. Iron is an inexpensive and effective reducing agent in the presence of a mild proton source like NH₄Cl. The filtration through Celite is a critical step to remove the resulting iron oxides.

Conclusion and Future Outlook

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is more than just a chemical; it is a synthetic platform. Its three distinct reactive centers provide a logical and hierarchical entry point for the construction of complex and high-value molecules. For drug discovery professionals, it offers a direct route to novel covalent inhibitors and functionalized heterocyclic scaffolds. For materials scientists, it is a building block for creating polymers and sensors with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the strategic application of versatile reagents like this one will be paramount to driving innovation across the chemical sciences.

References

- 3D chemistry. (2020, October 6). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry.

-

Olah, G. A., & Tolgyesi, W. S. (1963). Aromatic substitution. XXXVIII. Chloromethylation of benzene and alkylbenzenes with bis(chloromethyl)ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives. The Journal of Organic Chemistry, 28(8), 2263-2267. Retrieved from [Link]

-

Clark, J. (n.d.). The Friedel-Crafts Alkylation of Benzene. Chemguide. Retrieved from [Link]

-

Clark, J. (2023, January 22). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Fluoro-2-nitro-3-chlorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

-

Tahir, M. N., et al. (2007). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1852. Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Some important synthetic applications of nitrobenzene derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 26). Formation of 3-chloromethylbenzene VS 3-chloromethylbenzene VS 4-chloromethylbenzene. Retrieved from [Link]

-

Beichl, G. J., & Horetzky, H. (1966). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 80-83. Retrieved from [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

-

El-Fak, A. A., & El-Sawy, E. R. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 19(3), 449-470. Retrieved from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Arrowsmith, M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3456. Retrieved from [Link]

-

Szymańska, E., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3253. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2010, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

Sources

- 1. 1-Chloromethyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. youtube.com [youtube.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1-(Chloromethyl)-2-fluoro-3-nitrobenzene for Advanced Research and Pharmaceutical Development

This guide provides an in-depth analysis of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (CAS No. 1020718-00-6), a versatile reagent in medicinal chemistry and drug discovery. We will explore its chemical properties, commercial availability, safety and handling protocols, and its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical and practical understanding of this compound.

Chemical Identity and Properties

1-(Chloromethyl)-2-fluoro-3-nitrobenzene, also known by its synonym 2-Fluoro-3-nitrobenzyl chloride, is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1020718-00-6 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | [3] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |

| InChI Key | VSKUTYKGLMWRNW-UHFFFAOYSA-N | [3] |

| SMILES | ClCc1c(F)c(ccc1)[O-] |

The unique arrangement of the chloromethyl, fluoro, and nitro groups on the benzene ring imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the benzylic carbon, rendering the chlorine atom a good leaving group for nucleophilic substitution reactions.[4][5] This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of pharmaceutical scaffolds.

Commercial Availability and Suppliers

1-(Chloromethyl)-2-fluoro-3-nitrobenzene is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Table 2: Prominent Suppliers

| Supplier | Product Name | Purity | Additional Information |

| Sigma-Aldrich | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | ≥95% | Available under the BLD Pharmatech brand.[1][3] |

| BLD Pharm | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | ≥95% | Offers various pack sizes.[2] |

| MySkinRecipes | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | 97% | Provides access to Material Safety Data Sheets.[6] |

This is not an exhaustive list, and availability may vary by region. Researchers should always verify the current catalog of suppliers.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene are paramount to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

GHS Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements are advised:[1][3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

All work should be performed in a well-ventilated chemical fume hood.

Storage

1-(Chloromethyl)-2-fluoro-3-nitrobenzene should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere to maintain its stability and purity.[1][2]

Synthetic Utility and Applications in Drug Discovery

The strategic importance of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene lies in its role as a versatile electrophile in the construction of complex organic molecules. The presence of the fluorine and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, a key consideration in modern drug design.

Rationale for Use in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be readily reduced to an amine. This amine can then serve as a handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic rings, which are prevalent in many biologically active compounds.

Synthetic Pathway and Potential Applications

While specific blockbuster drugs directly synthesized from this reagent are not prominently documented in publicly available literature, its structural motifs are present in various patented compounds. A plausible synthetic pathway for a key pharmaceutical intermediate, 2-fluoro-3-nitrobenzoic acid, starts from a related precursor, 2-chloro-3-nitrotoluene. This suggests that 1-(chloromethyl)-2-fluoro-3-nitrobenzene could be synthesized via chlorination of 2-fluoro-3-nitrotoluene, which in turn can be prepared through a multi-step synthesis starting from o-methylphenol.[7]

The primary utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is in nucleophilic substitution reactions where the chloromethyl group reacts with a wide range of nucleophiles.

Sources

- 1. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | 1020718-00-6 [sigmaaldrich.com]

- 2. 1020718-00-6|1-(Chloromethyl)-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | 1020718-00-6 [sigmaaldrich.com]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene [myskinrecipes.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Nucleophilic substitution reactions using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

An In-Depth Guide to Nucleophilic Substitution Reactions Using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is a trifunctional reagent of significant strategic value. Its unique arrangement of a reactive benzylic chloride, an activated aryl fluoride, and a powerful electron-withdrawing nitro group offers chemists a platform for sequential and regioselective modifications. This guide provides a detailed exploration of the molecule's reactivity, offering field-tested insights and detailed protocols for its application in nucleophilic substitution reactions. Understanding the nuanced reactivity of its distinct functional groups is paramount to unlocking its full synthetic potential.

PART 1: Scientific Principles and Reactivity Analysis

The synthetic utility of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene stems from the differential reactivity of its two electrophilic centers: the benzylic carbon of the chloromethyl group and the aromatic carbon bonded to the fluorine atom.

The Highly Reactive Benzylic Chloride

Benzylic halides are well-established as potent electrophiles in nucleophilic substitution reactions. The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage via both SN1 and SN2 pathways.

-

SN2 Pathway: For primary benzylic halides like this reagent, the SN2 mechanism is typically favored, especially with strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the center were chiral.

-

SN1 Pathway: While less common for primary substrates, an SN1 mechanism involving a benzylic carbocation intermediate can occur under solvolytic conditions or with weak nucleophiles. The stability of this carbocation is enhanced by resonance delocalization across the benzene ring. However, the strong electron-withdrawing effects of the adjacent nitro and fluoro groups significantly destabilize a positive charge on the ring, making the SN1 pathway less favorable compared to a standard benzyl halide.

Generally, the benzylic chloride is the most reactive site on the molecule for nucleophilic attack under mild to moderate conditions.

The Activated Aryl Fluoride: A Gateway to SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing aromatic rings, but it requires specific electronic activation.[1][2][3] The fluorine atom in 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is primed for this reaction.

-

Mechanism: The SNAr reaction is a two-step addition-elimination process.[2][4]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2]

-

Elimination: The leaving group (fluoride) is ejected, restoring the aromaticity of the ring and yielding the substituted product.

-

-

Role of the Nitro Group: The reaction is only feasible because of the powerful electron-withdrawing nitro group positioned ortho to the fluorine. This group is essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[1][3][5] A nitro group in the meta position would not provide this crucial resonance stabilization.[3][5]

-

Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. Due to its high electronegativity, it strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This polarization is the rate-determining step, and thus aryl fluorides are often more reactive in SNAr than other aryl halides.[2]

Achieving Regioselectivity: A Tale of Two Sites

The key to harnessing the power of this reagent is controlling which site reacts. The benzylic chloride is inherently more reactive than the SNAr-activated aryl fluoride. This differential reactivity allows for selective functionalization.

-

Benzylic Substitution First: Under standard conditions (e.g., room temperature, common bases like K₂CO₃ or Et₃N), most nucleophiles will selectively attack the chloromethyl group.

-

Aromatic Substitution Second: To target the aryl fluoride, more forcing conditions are typically required, such as higher temperatures, stronger bases (e.g., NaH, t-BuOK), or highly potent nucleophiles. This often follows a primary substitution at the benzylic position.

PART 2: Application Notes and Experimental Protocols

The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Table 1: Physicochemical Properties of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [6] |

| Molecular Weight | 175.54 g/mol | [6] |

| Appearance | Colorless to yellow crystal | [7] |

| Melting Point | 32-34 °C | [7] |

| Boiling Point | 260 °C | [7] |

| CAS Number | 2106-49-2 | [6] |

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position

This protocol details the reaction with amines (N-nucleophiles) as a representative example. Similar conditions can be adapted for O- and S-nucleophiles.

Objective: To selectively synthesize N-((2-fluoro-3-nitrophenyl)methyl) derivatives.

Materials:

-

1-(Chloromethyl)-2-fluoro-3-nitrobenzene (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser (if heating), TLC plates

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(Chloromethyl)-2-fluoro-3-nitrobenzene (1.0 eq) and dissolve it in acetonitrile (approx. 0.1-0.2 M concentration).

-

Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (K₂CO₃, 2.0 eq).

-

Causality Note: A mild inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving it to completion. It is generally not strong enough to promote deprotonation for a subsequent SNAr reaction under these conditions.

-

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

-

Workup: Once the reaction is complete (typically 2-12 hours), filter off the solid base. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

-

Causality Note: The water wash removes the inorganic base and any salt byproducts, while the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to obtain the pure N-substituted product.

Visualization of the Benzylic Substitution Mechanism (SN2)

Caption: SN2 mechanism at the benzylic carbon.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

This protocol describes the reaction with a phenoxide, a strong O-nucleophile, which typically requires more forcing conditions to displace the aryl fluoride. This reaction is often performed on the product from Protocol 1.

Objective: To synthesize diaryl ether derivatives via C-F bond substitution.

Materials:

-

(2-Fluoro-3-nitrophenyl) derivative (from Protocol 1 or other synthesis) (1.0 eq)

-

Phenol or substituted phenol (1.5 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask (flame-dried), magnetic stirrer, inert atmosphere (N₂ or Ar), ice bath

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Nucleophile Generation: Suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phenol (1.5 eq) in anhydrous DMF.

-

Causality Note: A strong base like NaH is required to deprotonate the phenol, generating the much more nucleophilic phenoxide anion. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Reaction Initiation: Stir the mixture at 0 °C for 20-30 minutes to ensure complete formation of the phenoxide. Then, add a solution of the (2-fluoro-3-nitrophenyl) substrate (1.0 eq) in anhydrous DMF to the flask.

-

Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60-100 °C. The higher temperature is necessary to overcome the activation energy for the SNAr reaction.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize the excess base and any remaining NaH.

-

Extraction: Pour the quenched mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diaryl ether.

Visualization of the SNAr Mechanism

Caption: SNAr addition-elimination mechanism.

PART 3: Data Summary and Workflow

Table 2: Representative Reaction Conditions and Outcomes

| Nucleophile | Target Site | Base | Solvent | Temp. (°C) | Typical Time (h) |

| Benzylamine | Benzylic C-Cl | K₂CO₃ | CH₃CN | 25 | 4-6 |

| Morpholine | Benzylic C-Cl | Et₃N | DMF | 25 | 2-4 |

| Sodium Methoxide | Benzylic C-Cl | - | MeOH | 25 | 1-3 |

| Sodium Thiophenoxide | Benzylic C-Cl | K₂CO₃ | DMF | 25 | 1-2 |

| Sodium Phenoxide | Aromatic C-F | NaH | DMF | 80-100 | 8-16 |

| Piperidine | Aromatic C-F | K₂CO₃ | DMSO | 120 | 12-24 |

Workflow for Selective Functionalization

The following diagram illustrates the decision-making process for achieving selective substitution on 1-(Chloromethyl)-2-fluoro-3-nitrobenzene.

Caption: Decision workflow for selective substitution.

References

-

Stack Exchange Inc. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Vlasov, V. M. (1992). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. [Link]

-

ResearchGate GmbH. (2020). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. [Link]

-

American Chemical Society. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

MDPI. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. [Link]

-

ResearchGate GmbH. (2015). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]

-

ResearchGate GmbH. (2018). Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2010). 1-Chloromethyl-3-nitrobenzene. PubChem. [Link]

-

Pisgah Labs. (2023). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. Pisgah Labs. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

American Chemical Society. (1949). The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A General Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society. [Link]

-

MDPI. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

-

ResearchGate GmbH. (2011). 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate. [Link]

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [Link]

-

ResearchGate GmbH. (2014). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

-

SciSpace. (1966). Reactions with reactive alkyl halides. SciSpace. [Link]

-

ResearchGate GmbH. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

-

Filo. (2024). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Filo. [Link]

-

ChemBK. 1-Chloro-2-fluoro-3-nitrobenzene. ChemBK. [Link]

-

National Center for Biotechnology Information. 1-Chloro-2-fluoro-3-nitrobenzene. PubChem. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 6. 1-Chloro-2-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 75016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Application Note: A Practical Guide to the N-Alkylation of Amines using 1-(Chloromethyl)-2-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using 1-(chloromethyl)-2-fluoro-3-nitrobenzene. It covers the underlying reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting.